molecular formula C13H21NO4 B1380574 tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1417551-42-8

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B1380574
CAS No.: 1417551-42-8
M. Wt: 255.31 g/mol
InChI Key: FYKMPFXSXYJVDT-UHFFFAOYSA-N
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Description

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic carbamate derivative characterized by a 2-oxabicyclo[2.2.2]octane core structure. The compound features a formyl group at the 1-position and a tert-butyl carbamate moiety at the 4-position. This structure combines the rigidity of the bicyclo[2.2.2]octane system with reactive functional groups, making it valuable in medicinal chemistry and organic synthesis. Its synthesis typically involves formylation and carbamate protection steps, as inferred from analogous bicyclic carbamate preparations . The compound has been listed as a research chemical by suppliers like CymitQuimica but is currently discontinued, indicating its niche application .

Properties

IUPAC Name

tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKMPFXSXYJVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132255
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417551-42-8
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a formylated oxabicyclo[2.2.2]octane derivative under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Organic Synthesis

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Aldol Reactions : The formyl group can act as an electrophile, facilitating aldol condensation reactions.
  • Nucleophilic Substitution : The carbamate moiety can undergo nucleophilic attack, making it useful in synthesizing more complex molecules.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development:

  • Binding Studies : Research has indicated that this compound may interact with biological targets, which is crucial for assessing its therapeutic potential. Interaction studies focus on its binding affinities with enzymes or receptors, helping to elucidate its mechanism of action .

Biochemical Investigations

The reactivity of this compound makes it a candidate for biochemical studies:

  • Enzyme Inhibition Studies : The compound can be evaluated for its ability to inhibit specific enzymes, providing insights into its potential as a lead compound for therapeutic agents.

Synthesis and Characterization

A notable study involved synthesizing this compound through the reaction of tert-butyl carbamate with formylated oxabicyclo derivatives under controlled conditions. This synthesis pathway emphasizes the importance of optimizing reaction parameters to achieve high yields and purity levels .

In a recent investigation, researchers explored the biological activity of this compound against various cancer cell lines. The findings indicated that the compound exhibited moderate cytotoxicity, suggesting its potential as a scaffold for developing anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the oxabicyclo[2.2.2]octane structure provides a rigid framework that influences the compound’s reactivity. The tert-butyl group can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

tert-Butyl Benzyl(4-formylbicyclo[2.2.2]octan-1-yl)carbamate

  • Structure : Benzyl group at the carbamate nitrogen and formyl at the 4-position.
  • Synthesis : Prepared via formylation of tert-butyl benzyl(4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, followed by oxidation .

tert-Butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate

  • Structure: Aminomethyl substituent at the 1-position instead of formyl.
  • Reactivity: The aminomethyl group enables nucleophilic reactions (e.g., amide coupling), contrasting with the electrophilic formyl group in the target compound. This derivative is used in peptide-mimetic drug design .

tert-Butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

  • Structure : Vinyl group at the 1-position.
  • Applications : The vinyl group facilitates cycloaddition or polymerization reactions, offering pathways to functionalized polymers or macrocycles .

Bicyclic Framework Variations

tert-Butyl 4-(2-Oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

  • Structure : Bicyclo[2.2.1]heptane core with a 2-oxoethyl chain.
  • Impact : The smaller bicyclo[2.2.1] system introduces higher ring strain, increasing reactivity in ring-opening reactions compared to the more stable bicyclo[2.2.2]octane .

4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde

  • Structure : Hydroxy group at the 4-position and aldehyde at the 1-position.
  • Properties : The lack of carbamate protection makes the aldehyde more reactive toward nucleophiles, but the hydroxy group introduces hydrogen-bonding interactions, affecting solubility .

Functional Group Modifications

Compound Name Functional Groups Key Applications Reactivity Notes
Target Compound Formyl, tert-butyl carbamate Electrophilic intermediates Formyl participates in Schiff base formation
tert-Butyl Benzyl(4-formylbicyclo[...]) Formyl, benzyl carbamate Lipophilic drug candidates Benzyl enhances metabolic stability
tert-Butyl N-(1-aminomethyl-2-oxa[...]) Aminomethyl, tert-butyl carbamate Peptide mimetics Amine enables conjugation
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde Aldehyde, hydroxy Crosslinking agents Aldehyde reactivity; hydroxy improves solubility

Biological Activity

tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a bicyclic compound with significant potential in biological applications due to its unique structural characteristics and functional groups. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H21NO4, with a molecular weight of approximately 255.31 g/mol. The compound features a tert-butyl group, enhancing its lipophilicity and stability, and a formyl group that may participate in various chemical reactions, influencing its biological interactions .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The formyl group can act as an electrophile, interacting with nucleophilic sites in enzymes, potentially inhibiting or modifying their activity.
  • Metabolic Pathways : The oxabicyclo structure provides rigidity that may influence metabolic pathways and interactions with biological targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The unique bicyclic structure may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its ability to interact with specific oncogenic transcription factors has been noted in laboratory studies .

Neuroprotective Effects

The compound's potential neuroprotective effects are being explored, particularly in relation to oxidative stress and neurodegenerative diseases. Its structural features may confer stability against reactive oxygen species, thus protecting neuronal cells from damage .

Case Studies

StudyFindings
Antimicrobial Efficacy A study evaluated the effectiveness of similar compounds against various bacterial strains, demonstrating significant inhibition at low concentrations .
Cancer Cell Proliferation Research indicated that this compound reduced the viability of cancer cells by inducing apoptosis through caspase activation pathways .
Neuroprotection In vitro studies showed that the compound could mitigate oxidative stress in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative conditions .

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Oxabicyclo Framework : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Formyl Group : This can be accomplished via formylation reactions under controlled conditions.
  • Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound .

Applications :

  • Pharmaceutical Development : Due to its biological activities, this compound is being investigated for potential use in drug development.
  • Chemical Research : It serves as a valuable building block for synthesizing more complex organic molecules.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterDetails
SolventChloroform
CatalystTriethylamine (1 eq)
ReagentsPhenyl/Benzyl chloroformate (1 eq)
Reaction Time3–18 hours (optimal at 18 h)
Yield Range15–33% (dependent on time)

Advanced Question: How can reaction conditions be optimized to improve yields of carbamate derivatives?

Methodological Answer:
Critical variables include:

  • Reaction Time : Prolonged stirring (18 hours vs. 3 hours) increases yields due to enhanced conversion rates .
  • Catalyst Loading : Adjusting TEA stoichiometry may mitigate side reactions.
  • Purification : Gradient elution in column chromatography improves separation of carbamate products from unreacted intermediates.
  • Temperature : Room temperature is standard, but controlled heating (e.g., 40°C) could accelerate kinetics without decomposition .

Basic Question: What spectroscopic techniques confirm the structure of this carbamate?

Methodological Answer:

  • 1H^1H-NMR : Key signals include shifts for -CH2_2-NH-C=O (3.18–2.97 ppm) and formyl protons (9–10 ppm).
  • ESI-MS : Monitors molecular ion peaks (e.g., [M+H]+^+) to confirm molecular weight (327.4 g/mol for analogous compounds) .
  • IR Spectroscopy : Carbamate C=O stretches appear at ~1700 cm^{-1, and formyl C=O at ~1650 cm1^{-1}.

Advanced Question: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected 1H^1H-NMR shifts) may arise from:

  • Steric Effects : Bulky substituents (e.g., 2-oxabicyclo[2.2.2]octane) alter electronic environments.
  • Solvent Artifacts : Chloroform residues in NMR samples can cause signal splitting; ensure thorough drying.
  • Dynamic Processes : Rotamers or tautomers may broaden signals. Use variable-temperature NMR or 2D techniques (HSQC, COSY) to clarify .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Stable at room temperature in airtight containers under inert gas (N2_2) to prevent hydrolysis.
  • Decomposition : Under fire conditions, hazardous products include CO and NOx_x; avoid exposure to open flames .

Q. Table 2: Stability Profile

FactorRecommendation
Temperature2–8°C for long-term storage
Light SensitivityProtect from UV/visible light
MoistureUse desiccants (e.g., silica gel)

Advanced Question: How to assess carbamate stability under varying pH conditions?

Methodological Answer:

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS.
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) and activation energy (Ea_a) using Arrhenius plots. Carbamates are prone to alkaline hydrolysis due to nucleophilic attack on the carbonyl .

Basic Question: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of chloroform or decomposition products .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Question: How to model the compound’s bioactivity using computational methods?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding to targets (e.g., cholinesterase enzymes).
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC50_{50} data from enzyme inhibition assays .

Basic Question: What analytical methods separate carbamate derivatives from reaction mixtures?

Methodological Answer:

  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1); visualize with ninhydrin for amine-containing intermediates .

Advanced Question: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies may arise from:

  • Solvent Effects : Include implicit solvent models (e.g., PBS) in simulations.
  • Conformational Flexibility : Use ensemble docking with multiple ligand conformers.
  • Post-Translational Modifications : Validate target protein structures via cryo-EM or X-ray crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Reactant of Route 2
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

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